molecular formula C6H11NO2 B1661016 (E)-5-Amino-2-pentenoic acid methyl ester CAS No. 872211-06-8

(E)-5-Amino-2-pentenoic acid methyl ester

Cat. No. B1661016
CAS RN: 872211-06-8
M. Wt: 129.16
InChI Key: YIASMVVBRSAEBL-DUXPYHPUSA-N
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Description

“(E)-5-Amino-2-pentenoic acid methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are derived by transesterification of fats with methanol . They are primarily found in biodiesel, usually obtained from vegetable oils by transesterification . They are used to produce detergents and biodiesel .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .


Molecular Structure Analysis

The molecular structure of “(E)-5-Amino-2-pentenoic acid methyl ester” can be analyzed using mass spectrometry. Mass spectrometry is a technique in which organic molecules are bombarded by electrons or other ionic species causing them to ionize and fragment for separation by a magnetic field .


Chemical Reactions Analysis

The chemical reactions involving “(E)-5-Amino-2-pentenoic acid methyl ester” can be analyzed using various methods. For example, the reaction of carboxylic acids with diazomethane produces methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-5-Amino-2-pentenoic acid methyl ester” can be analyzed using various methods. Methyl esters are the most used derivatives for fatty acid analysis in general, and a great deal of information is available on their chemical, physical, chromatographic and spectroscopic properties .

Mechanism of Action

The mechanism of action for “(E)-5-Amino-2-pentenoic acid methyl ester” involves a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Future Directions

The future directions for “(E)-5-Amino-2-pentenoic acid methyl ester” could involve its use in the green and sustainable production of various chemicals . Another potential application is in the synthesis of phosphoramidates and several industrially relevant products .

properties

IUPAC Name

methyl (E)-5-aminopent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5-7/h2,4H,3,5,7H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIASMVVBRSAEBL-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301934
Record name Methyl (2E)-5-amino-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-Amino-2-pentenoic acid methyl ester

CAS RN

872211-06-8
Record name Methyl (2E)-5-amino-2-pentenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872211-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-5-amino-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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